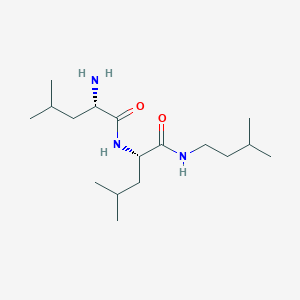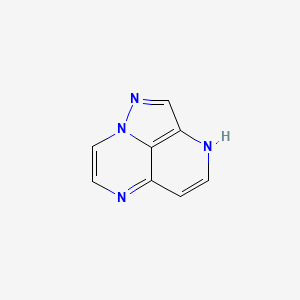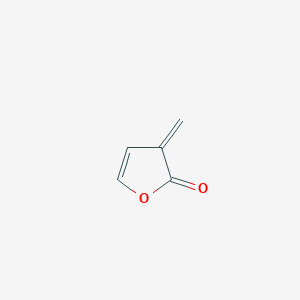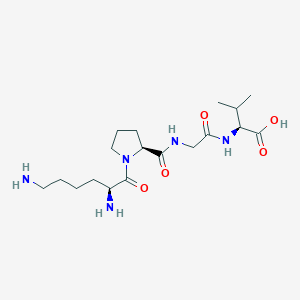![molecular formula C52H34 B12567985 10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene CAS No. 172285-83-5](/img/structure/B12567985.png)
10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene is a complex organic compound characterized by its unique structure, which includes two anthracene units connected through biphenyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with anthracene units under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The reaction conditions are carefully monitored to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated biphenyl derivatives in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives .
Aplicaciones Científicas De Investigación
10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene exerts its effects involves its interaction with specific molecular targets. The compound can engage in π-π stacking interactions with aromatic systems, influencing the electronic properties of the materials it is incorporated into. These interactions are crucial for its function in optoelectronic devices .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler aromatic compound with two connected phenyl rings.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenylbenzene: Another aromatic compound with a similar structure to biphenyl.
Uniqueness
10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene is unique due to its extended conjugated system, which enhances its electronic properties. This makes it particularly suitable for applications in organic electronics, where efficient charge transport and light emission are essential .
Propiedades
Número CAS |
172285-83-5 |
|---|---|
Fórmula molecular |
C52H34 |
Peso molecular |
658.8 g/mol |
Nombre IUPAC |
9-(2-phenylphenyl)-10-[10-(2-phenylphenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C52H34/c1-3-19-35(20-4-1)37-23-7-9-25-39(37)49-41-27-11-15-31-45(41)51(46-32-16-12-28-42(46)49)52-47-33-17-13-29-43(47)50(44-30-14-18-34-48(44)52)40-26-10-8-24-38(40)36-21-5-2-6-22-36/h1-34H |
Clave InChI |
OEYLQYLOSLLBTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
![N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide](/img/structure/B12567918.png)
![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)

![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)







